N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic compound that features a combination of pyridine, piperidine, and naphthalene sulfonamide moieties
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c25-27(26,21-7-3-5-18-4-1-2-6-20(18)21)23-16-17-10-14-24(15-11-17)19-8-12-22-13-9-19/h1-9,12-13,17,23H,10-11,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEICBXQZHPLGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC3=CC=CC=C32)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination Strategies
Reductive amination is a widely used method for constructing secondary amines. For this substrate, piperidin-4-ylmethanamine can react with pyridine-4-carbaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH$$_3$$CN). This method, adapted from TASIN analog syntheses, typically proceeds in methanol at room temperature, yielding the desired amine after 12–24 hours.
Reaction Conditions:
Nucleophilic Substitution Approaches
Alternative routes involve nucleophilic displacement of a leaving group (e.g., bromide or tosylate) on the piperidine nitrogen. For example, 1-bromopiperidin-4-ylmethanamine can react with pyridin-4-ylamine in the presence of a palladium catalyst. However, this method is less common due to the poor nucleophilicity of pyridinyl amines and requires stringent anhydrous conditions.
Sulfonamide Bond Formation
Direct Sulfonylation with Naphthalene-1-Sulfonyl Chloride
The most efficient method for sulfonamide synthesis involves reacting naphthalene-1-sulfonyl chloride with (1-(pyridin-4-yl)piperidin-4-yl)methanamine in the presence of a base. This approach, validated in multiple studies, proceeds via a nucleophilic acyl substitution mechanism.
- Reactants:
- Solvent: Anhydrous pyridine or dichloromethane.
- Conditions: 0°C to room temperature, 3–6 hours.
- Workup: Quench with ice water, extract with dichloromethane, and purify via column chromatography.
- Yield: 65–80%.
Key Advantages:
- Single-step synthesis.
- High reproducibility and scalability.
Alternative Sulfonylation Methods
For thermally sensitive substrates, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)-mediated coupling offers improved selectivity. This method, adapted from sulindac derivative syntheses, activates the sulfonyl chloride in situ, reducing side reactions.
Analytical Characterization
Spectroscopic Data
- $$^1$$H NMR (400 MHz, CDCl$$3$$):
- δ 8.65 (d, J = 4.8 Hz, 2H, pyridin-4-yl H-2/H-6).
- δ 8.25–7.45 (m, 7H, naphthalene protons).
- δ 3.85 (d, J = 12.4 Hz, 2H, piperidine H-3/H-5).
- δ 2.95 (t, J = 10.8 Hz, 2H, N-CH$$
Purity and Yield Optimization
| Parameter | Value/Range | Impact on Yield |
|---|---|---|
| Base (Triethylamine) | 2.5 equivalents | Maximizes deprotonation of amine |
| Reaction Time | 4–6 hours | Prevents hydrolysis of sulfonyl chloride |
| Solvent Polarity | Dichloromethane | Enhances solubility of intermediates |
Applications and Derivatives
Medicinal Chemistry
The compound’s sulfonamide moiety exhibits affinity for carbonic anhydrase isoforms, making it a candidate for anticancer agent development. Analogs with bromine substitutions (e.g., 4-bromo derivatives) show enhanced bioactivity.
Chemical Reactions Analysis
Types of Reactions
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of sulfonamide derivatives, including similar compounds to N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide, in cancer treatment. For instance, 4-methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide has shown significant effects on tumor cell proliferation and migration, indicating a mechanism involving ferroptosis—a form of regulated cell death associated with oxidative stress .
Case Study: PMSA and Tumor Cells
- Objective : Investigate the anti-tumor effects of PMSA.
- Methods : MTT assays, colony formation assays, and flow cytometry were employed to assess cell viability and death.
- Findings : PMSA inhibited proliferation and migration of tumor cells while increasing reactive oxygen species (ROS) levels. It also affected key proteins involved in the ferroptosis pathway, suggesting that similar sulfonamide compounds could be developed for anti-cancer therapies .
Antimicrobial Properties
The structural features of sulfonamides have been linked to antimicrobial activity. Research involving piperidine derivatives has indicated that compounds with similar frameworks can exhibit efficacy against various bacterial and fungal pathogens.
Data Table: Antimicrobial Efficacy
| Compound Name | Target Pathogens | Method of Evaluation | Results |
|---|---|---|---|
| 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine | Xanthomonas axonopodis, Ralstonia solanacearum | In vitro assays | Effective against both bacterial strains |
| 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide | Alternaria solani, Fusarium solani | Artificial inoculation technique | Demonstrated significant inhibition |
This table illustrates the potential for developing new antimicrobial agents based on the sulfonamide scaffold.
Neurological Disorders
Compounds similar to this compound are being explored for their role as muscarinic receptor antagonists in treating neurological disorders such as Alzheimer's disease and Lewy Body Dementia. The modulation of neurotransmitter systems through these compounds could provide therapeutic avenues for managing cognitive deficits associated with these conditions .
Research Insights
Studies have indicated that piperidine derivatives can influence muscarinic receptors, thus potentially alleviating symptoms related to neurodegenerative diseases. The structure of this compound may enhance binding affinity and selectivity towards these receptors.
Structure–Activity Relationship (SAR) Studies
Understanding the structure–activity relationships of sulfonamide derivatives is crucial for optimizing their pharmacological profiles. Research has focused on modifying different moieties within the piperidine framework to enhance potency and reduce side effects.
Key Findings from SAR Studies
The modifications made to piperidine derivatives have led to:
- Improved lipophilicity.
- Enhanced binding affinity to target enzymes.
These findings suggest that systematic alterations in chemical structure can yield more effective therapeutic agents.
Mechanism of Action
The mechanism of action of N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s binding affinity and specificity are influenced by its structural components, which allow it to fit into the active sites of target molecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-sulfonamide derivatives: These compounds share the sulfonamide group and naphthalene core, but may differ in their substituents.
Pyridine-containing compounds: These include various drugs and bioactive molecules that feature the pyridine ring.
Piperidine derivatives: Widely used in pharmaceuticals, these compounds have a piperidine ring similar to the one in N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties, which confer specific chemical and biological properties. This structural complexity allows for versatile applications and interactions that are not possible with simpler compounds.
Biological Activity
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activity, particularly in medicinal chemistry and cancer research. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1234896-16-2 |
| Molecular Formula | CHNOS |
| Molecular Weight | 381.5 g/mol |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Piperidine Intermediate : The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
- Attachment of the Pyridine Moiety : The pyridine group is introduced via nucleophilic substitution reactions.
- Sulfonamide Formation : The final step involves the reaction of the intermediate with naphthalene-1-sulfonyl chloride under basic conditions.
These synthetic routes can be optimized for industrial production using continuous flow reactors and high-throughput screening techniques .
This compound exhibits biological activity through its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group forms strong hydrogen bonds, enhancing binding affinity to biological targets. The pyridine and piperidine moieties contribute to the overall stability and specificity of these interactions .
Antitumor Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, a study on similar sulfonamides demonstrated their ability to inhibit tumor cell proliferation, migration, and induce ferroptosis—a form of regulated cell death characterized by iron-dependent lipid peroxidation. The study found that these compounds could disrupt the KEAP1-NRF2-GPX4 axis, leading to increased reactive oxygen species (ROS) levels in cancer cells .
Study on Tumor Cell Lines
A significant case study investigated the effects of a related sulfonamide on various tumor cell lines:
| Assay Type | Effect Observed |
|---|---|
| MTT Assay | Inhibition of tumor cell proliferation |
| Scratch Assay | Suppression of tumor cell migration |
| Annexin-V-FITC/PI Staining | Induction of apoptosis in tumor cells |
| Flow Cytometry | Increased levels of lipid ROS |
| Western Blot | Downregulation of SLC7A11/XCT, NRF2, GPX4 |
The results indicated that treatment with the compound led to significant reductions in cell viability and migration, alongside increased markers of ferroptosis .
Research Applications
This compound has several applications in scientific research:
- Medicinal Chemistry : Its structure suggests potential as a pharmacophore for targeting specific receptors or enzymes.
- Biological Studies : It serves as a probe for studying biological pathways due to its ability to bind to proteins or nucleic acids.
- Material Science : The compound's unique structural features make it suitable for developing advanced materials, including organic semiconductors .
Q & A
Q. What are the optimal synthetic routes and purification methods for N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)naphthalene-1-sulfonamide?
The synthesis involves multi-step protocols, including:
- Coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling to attach pyridinyl and piperidinyl groups .
- Sulfonamide formation : Reacting naphthalene-1-sulfonyl chloride with a piperidinylmethylamine intermediate under basic conditions (e.g., triethylamine in anhydrous DCM) .
- Purification : Use reverse-phase HPLC (e.g., C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to achieve >95% purity. LC-MS (m/z 598 [M+H]+) and NMR confirm structural integrity .
Q. How is the compound characterized analytically, and what key parameters ensure quality control?
- LC-MS : Monitored for molecular ion ([M+H]+ = 598) and retention time (1.63 minutes under QC-SMD-TFA05 conditions) .
- NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for naphthalene and pyridine) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- HPLC : Retention time consistency (±0.1 min) and peak symmetry ensure batch reproducibility .
Q. What preliminary biological assays are used to screen its activity?
- In vitro enzyme inhibition : COX-2 inhibition assays (IC50 = 0.5 µM) via fluorescence-based enzymatic activity measurements .
- Cytotoxicity : MTT assays (e.g., IC50 = 15 µM in HeLa cells) to assess therapeutic index .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its pharmacological profile?
- Substituent variation : Modify the naphthalene sulfonamide group (e.g., halogenation at C-2/C-3) to enhance binding affinity.
- Piperidine ring modifications : Introduce methyl or ethyl groups to improve metabolic stability .
- Biological testing : Compare IC50 values across derivatives using standardized assays (e.g., COX-2 inhibition) .
Q. What methodologies resolve contradictions between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure plasma half-life (t1/2), bioavailability, and tissue distribution in rodent models .
- Metabolite identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects .
- Dose-response alignment : Adjust dosing regimens to match in vitro IC50 concentrations with achievable plasma levels .
Q. How is computational modeling applied to predict target interactions?
- Molecular docking : Simulate binding to COX-2 (PDB: 5KIR) using AutoDock Vina; prioritize poses with hydrogen bonds to Arg120 and Tyr355 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) to validate binding modes .
Methodological Notes
- Synthetic Optimization : Scale-up reactions require inert atmospheres (N2/Ar) to prevent oxidation of sensitive intermediates .
- In Vivo Studies : Use carrageenan-induced paw edema models to validate anti-inflammatory efficacy (dose range: 10–50 mg/kg) .
- Data Reproducibility : Include internal standards (e.g., deuterated analogs) in LC-MS workflows to correct for matrix effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
